molecular formula C23H25NO5 B11385474 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B11385474
M. Wt: 395.4 g/mol
InChI Key: BDSWMVHKCAPIJB-UHFFFAOYSA-N
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Description

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy, dimethyl, and methoxy groups. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can modulate the activity of these molecules, leading to various biological effects. The chromen-2-one core is also known to interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
  • Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
  • 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

What sets 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide apart from similar compounds is its specific combination of functional groups and the propanamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit distinct biological activities.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C23H25NO5/c1-14-17-8-10-19(25)15(2)22(17)29-23(27)18(14)9-11-21(26)24-13-12-16-6-4-5-7-20(16)28-3/h4-8,10,25H,9,11-13H2,1-3H3,(H,24,26)

InChI Key

BDSWMVHKCAPIJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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